Ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound that belongs to the class of bicyclic compounds This compound is characterized by its unique structure, which includes an iodomethyl group, a methanesulfonylphenyl group, and an oxabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps. One common approach is the [2+2] cycloaddition reaction, which is used to construct the oxabicyclohexane ring. This reaction is often carried out under photochemical conditions, utilizing ultraviolet light to promote the cycloaddition process .
The iodomethyl group can be introduced through a halogenation reaction, where a suitable precursor is treated with iodine and a halogenating agent. The methanesulfonylphenyl group is typically introduced via a sulfonation reaction, where a phenyl group is treated with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The methanesulfonylphenyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The carboxylate group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of azide, cyanide, or thiol derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and pharmaceutical compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methanesulfonylphenyl group can participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 1-(bromomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Ethyl 1-(chloromethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
These compounds share similar structures but differ in the halogen atom attached to the methyl group. The presence of different halogens can influence the compound’s reactivity and biological activity, highlighting the uniqueness of the iodomethyl derivative.
Properties
Molecular Formula |
C16H19IO5S |
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Molecular Weight |
450.3 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-(4-methylsulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C16H19IO5S/c1-3-21-14(18)16-8-15(9-16,10-17)22-13(16)11-4-6-12(7-5-11)23(2,19)20/h4-7,13H,3,8-10H2,1-2H3 |
InChI Key |
NQIKDXDABNQLDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CC=C(C=C3)S(=O)(=O)C)CI |
Origin of Product |
United States |
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